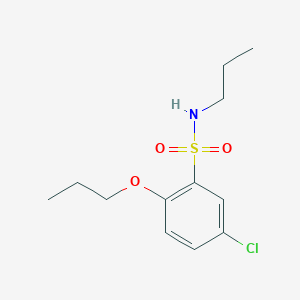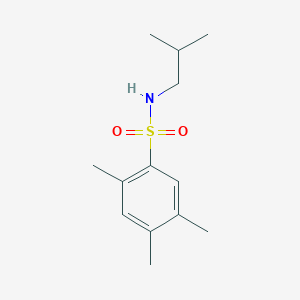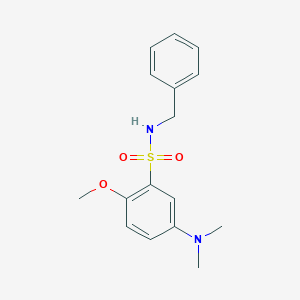
5-chloro-2-propoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-propoxy-N-propylbenzenesulfonamide, also known as CB-154, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-propoxy-N-propylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues and organs. By inhibiting carbonic anhydrase, 5-chloro-2-propoxy-N-propylbenzenesulfonamide can modulate the pH of various tissues, which can result in the inhibition of inflammatory processes.
Biochemical and Physiological Effects:
5-chloro-2-propoxy-N-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 5-chloro-2-propoxy-N-propylbenzenesulfonamide can inhibit the proliferation of cancer cells, reduce the production of reactive oxygen species, and improve the function of endothelial cells. Additionally, 5-chloro-2-propoxy-N-propylbenzenesulfonamide can improve the function of the immune system, which can result in the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-propoxy-N-propylbenzenesulfonamide is its high potency and selectivity. This compound can be used at low concentrations, which can reduce the risk of toxicity. However, one of the limitations of 5-chloro-2-propoxy-N-propylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-propoxy-N-propylbenzenesulfonamide. One of the most promising directions is the development of novel derivatives of 5-chloro-2-propoxy-N-propylbenzenesulfonamide that can have improved solubility and potency. Additionally, 5-chloro-2-propoxy-N-propylbenzenesulfonamide can be studied for its potential applications in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Furthermore, 5-chloro-2-propoxy-N-propylbenzenesulfonamide can be studied for its potential applications in the field of oncology, where it can be used as an adjunct therapy for the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of 5-chloro-2-propoxy-N-propylbenzenesulfonamide involves the reaction between 5-chloro-2-propoxybenzenesulfonyl chloride and propylamine. This reaction results in the formation of 5-chloro-2-propoxy-N-propylbenzenesulfonamide, which is a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
5-chloro-2-propoxy-N-propylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 5-chloro-2-propoxy-N-propylbenzenesulfonamide is its use as an anti-inflammatory agent. Studies have shown that 5-chloro-2-propoxy-N-propylbenzenesulfonamide can inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Propiedades
Nombre del producto |
5-chloro-2-propoxy-N-propylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO3S |
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
5-chloro-2-propoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-7-14-18(15,16)12-9-10(13)5-6-11(12)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Clave InChI |
CCDJOBUWWFWLFW-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCCC |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


